molecular formula C11H16O5 B12559449 3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate CAS No. 149991-89-9

3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate

Cat. No.: B12559449
CAS No.: 149991-89-9
M. Wt: 228.24 g/mol
InChI Key: FHPDNLOSEWLERE-UHFFFAOYSA-N
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Description

3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate, also known as 2-[(2-methylprop-2-enoyl)oxy]ethyl 3-oxobutanoate, is an organic compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of both ester and ketone functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and inline purification systems ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups allow it to participate in a range of chemical reactions, facilitating the formation of covalent bonds with other molecules. This reactivity is crucial in its role as a monomer in polymerization reactions and as an intermediate in the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate is unique due to its specific combination of ester and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise control over polymer properties and the synthesis of bioactive compounds .

Properties

CAS No.

149991-89-9

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

3-(2-methylprop-2-enoyloxy)propyl 3-oxobutanoate

InChI

InChI=1S/C11H16O5/c1-8(2)11(14)16-6-4-5-15-10(13)7-9(3)12/h1,4-7H2,2-3H3

InChI Key

FHPDNLOSEWLERE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCOC(=O)CC(=O)C

Origin of Product

United States

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